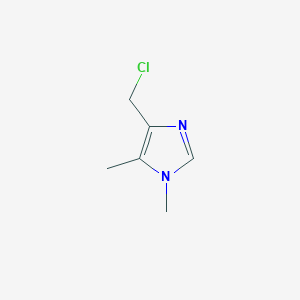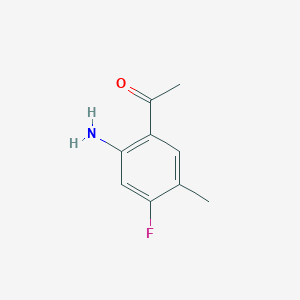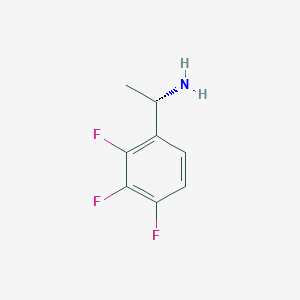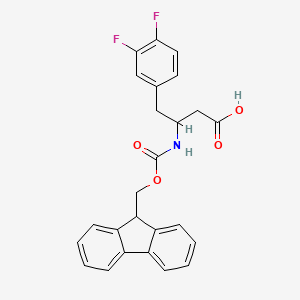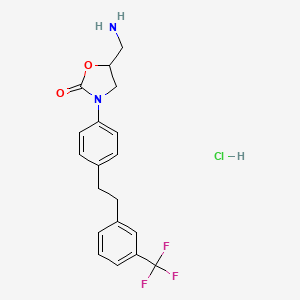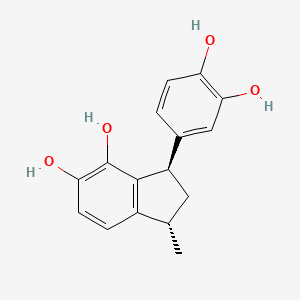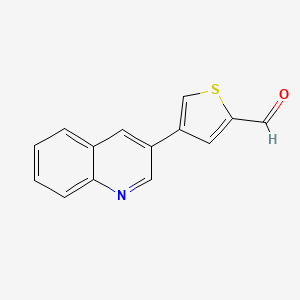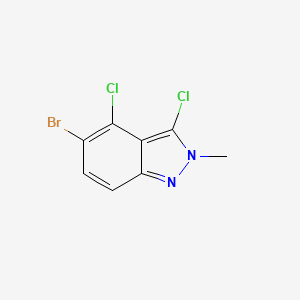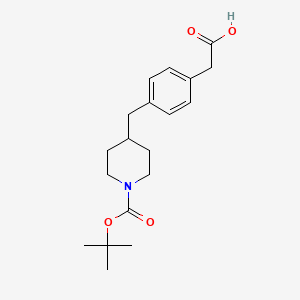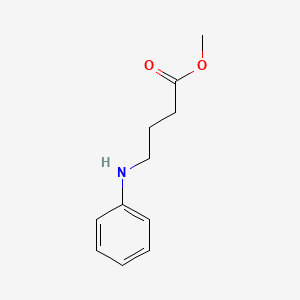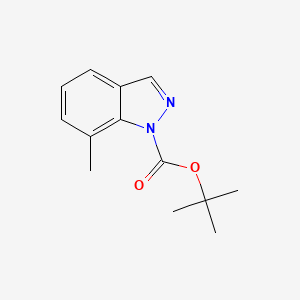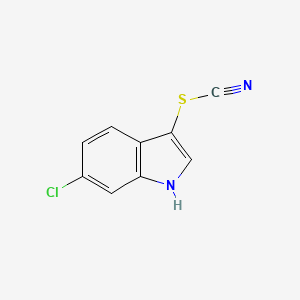
6-Chloro-3-thiocyanato-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-thiocyanato-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-thiocyanato-1H-indole typically involves the thiocyanation of 6-chloroindole. One common method is the reaction of 6-chloroindole with thiocyanogen (SCN)_2 in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature, yielding the desired product in good yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-thiocyanato-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and thiocyanate groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H_2O_2) and reducing agents like sodium borohydride (NaBH_4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
6-Chloro-3-thiocyanato-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-thiocyanato-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloroindole: Lacks the thiocyanate group, resulting in different chemical reactivity and biological activity.
3-Thiocyanatoindole: Lacks the chlorine group, leading to variations in its chemical properties and applications.
Uniqueness
6-Chloro-3-thiocyanato-1H-indole is unique due to the presence of both chlorine and thiocyanate groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionalization allows for a broader range of chemical modifications and biological activities compared to its analogs .
Properties
Molecular Formula |
C9H5ClN2S |
|---|---|
Molecular Weight |
208.67 g/mol |
IUPAC Name |
(6-chloro-1H-indol-3-yl) thiocyanate |
InChI |
InChI=1S/C9H5ClN2S/c10-6-1-2-7-8(3-6)12-4-9(7)13-5-11/h1-4,12H |
InChI Key |
LZMRCLCRCPVUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



